6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate

Description

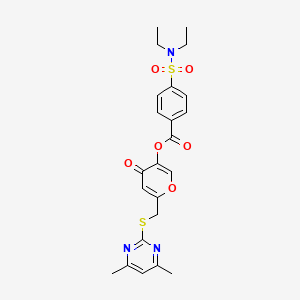

The compound 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate is a multifunctional molecule with distinct structural features:

- A 4-oxo-4H-pyran core at position 3 of the benzoate ester.

- A thioether-linked 4,6-dimethylpyrimidin-2-yl group attached to the pyran ring.

- A 4-(N,N-diethylsulfamoyl)benzoate ester moiety, where the sulfamoyl group is substituted with two ethyl groups.

Characterization methods for analogous compounds (e.g., $^1$H NMR, IR, mass spectrometry) align with standard protocols for such structures .

Properties

IUPAC Name |

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-(diethylsulfamoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O6S2/c1-5-26(6-2)34(29,30)19-9-7-17(8-10-19)22(28)32-21-13-31-18(12-20(21)27)14-33-23-24-15(3)11-16(4)25-23/h7-13H,5-6,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBHXPYWIVEWIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC(=CC(=N3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. The compound integrates various functional groups that may contribute to its pharmacological properties, particularly in the context of cardiovascular health and metabolic regulation.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 440.5 g/mol. Its structure features a pyrimidine moiety linked through a thioether to a pyran ring, which is further substituted with a benzoate group. This unique combination of structural elements suggests potential interactions with various biological targets.

1. Antagonistic Activity on APJ Receptor

Research indicates that structurally related compounds, such as 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221), have been characterized as potent antagonists of the apelin (APJ) receptor. This receptor plays a crucial role in cardiovascular homeostasis and energy metabolism. ML221 demonstrated significant selectivity over the angiotensin II type 1 (AT1) receptor, suggesting that similar derivatives may exhibit comparable antagonistic properties against the APJ receptor, potentially influencing cardiovascular function and metabolic processes .

2. Anti-inflammatory Potential

The compound's structural features may also confer anti-inflammatory properties. Studies on related compounds have shown that they can modulate inflammatory pathways, making them candidates for treating inflammatory diseases. The mechanism likely involves the inhibition of specific enzymes or receptors involved in inflammatory responses .

3. Anticancer Properties

Preliminary investigations into compounds with similar structures have hinted at anticancer activities. These compounds may interfere with cell proliferation and induce apoptosis in cancer cells through various mechanisms, including receptor modulation and enzyme inhibition .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes, altering their activity and leading to downstream biological effects. Further studies are required to define these interactions clearly.

Table: Summary of Biological Activities

| Activity Type | Related Compounds | Mechanism/Notes |

|---|---|---|

| APJ Receptor Antagonism | ML221 | Selective antagonist affecting cardiovascular health |

| Anti-inflammatory | Various similar compounds | Modulation of inflammatory pathways |

| Anticancer | Related pyran derivatives | Induction of apoptosis and inhibition of proliferation |

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate exhibit antimicrobial activity. The compound's ability to interact with specific molecular targets allows it to inhibit the growth of various pathogens. Studies suggest that the compound may be effective against both bacterial and fungal strains due to its structural features that enhance binding affinity to microbial enzymes or receptors.

Anticancer Activity

The compound has shown potential anticancer properties in several studies. Its unique structure facilitates interactions with cellular components involved in cancer progression. Preliminary data indicate that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Synthesis and Functionalization

The synthesis of This compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the pyrimidine-thioether linkage.

- Introduction of the pyran moiety through cyclization reactions.

- Functionalization with the sulfamoyl and benzoate groups.

Optimizing reaction conditions is crucial for maximizing yield and purity during synthesis.

Study on Biological Interactions

A study focused on the interactions of this compound with various enzymes revealed its potential as an enzyme inhibitor. The binding affinity was assessed using molecular docking studies, which suggested that the compound could effectively inhibit target enzymes involved in metabolic pathways related to disease states.

Cytotoxicity Evaluation

In vitro cytotoxicity tests demonstrated that This compound exhibited selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is critical for developing therapeutic agents with fewer side effects.

Comparison with Similar Compounds

Pyrimidine Derivatives

The target compound’s 4,6-dimethylpyrimidin-2-yl group shares similarities with other pyrimidine-containing analogs:

- N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzenesulfonamide (): Features a diethylamino-pyrimidine group linked via an amino bridge. The dimethyl substitution in the target compound may confer greater steric hindrance and reduced basicity compared to diethylamino derivatives .

- Methyl 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)benzoate (): Contains a pyrimidinyloxy linkage instead of a thioether. The thioether in the target compound likely enhances lipophilicity and alters metabolic stability compared to oxygen-based linkages .

Table 1: Pyrimidine Substituent Comparisons

Benzoate Ester Modifications

The 4-(N,N-diethylsulfamoyl)benzoate group distinguishes the target compound from other benzoate esters:

- Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate (): Features electron-withdrawing nitro and chlorophenoxy groups.

- N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide (): A sulfonamide directly attached to an aromatic ring. The target’s sulfamoyl group, as part of a benzoate ester, offers greater conformational flexibility .

Table 2: Benzoate Ester/Sulfonamide Comparisons

4-Oxo Heterocyclic Systems

The 4-oxo-4H-pyran core contrasts with other oxo-containing heterocycles:

- 4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide (): Contains a thioxo-pyrimidine ring. The pyran system in the target compound may exhibit different tautomeric behavior and ring stability .

- 4-Oxo-4H-chromen-2-yl derivatives (): Chromenone systems are fused bicyclic structures.

Preparation Methods

Cyclization of Ethyl 3-Oxopent-4-enoate

A common approach involves the cyclization of ethyl 3-oxopent-4-enoate under acidic conditions. Heating the substrate in acetic acid with a catalytic amount of sulfuric acid induces intramolecular esterification, yielding 4-oxo-4H-pyran-3-yl acetate. Hydrolysis of the acetate under basic conditions (e.g., NaOH in methanol) produces 4-oxo-4H-pyran-3-ol.

Key Reaction Conditions

- Temperature: 80–100°C

- Catalyst: H₂SO₄ (5 mol%)

- Yield: ~75% (after hydrolysis)

Introduction of the Thioether-Linked 4,6-Dimethylpyrimidin-2-yl Group

The thioether bridge is introduced via nucleophilic substitution between a bromomethyl-functionalized pyran intermediate and 4,6-dimethylpyrimidine-2-thiol.

Bromination of 4-Oxo-4H-pyran-3-ol

The hydroxyl group at the 3-position of the pyran is protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent side reactions. The 6-methyl group is then brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in carbon tetrachloride.

$$

\text{4-Oxo-4H-pyran-3-ol} \xrightarrow[\text{TBDMSCl, imidazole}]{\text{DCM}} \text{3-(TBDMS)-4-oxo-4H-pyran-6-methyl} \xrightarrow[\text{NBS, AIBN}]{\text{CCl}_4} \text{3-(TBDMS)-4-oxo-4H-pyran-6-bromomethyl}

$$

Optimization Note

- Excess NBS (1.2 equiv) ensures complete conversion.

- Reaction time: 4–6 hours at reflux.

Synthesis of 4,6-Dimethylpyrimidine-2-thiol

4,6-Dimethylpyrimidine-2-thiol is prepared by reacting 2-chloro-4,6-dimethylpyrimidine with thiourea in ethanol under reflux. The intermediate is hydrolyzed with aqueous HCl to yield the thiol.

$$

\text{2-Chloro-4,6-dimethylpyrimidine} + \text{Thiourea} \xrightarrow[\text{Ethanol}]{\Delta} \text{2-Mercapto-4,6-dimethylpyrimidine} \xrightarrow{\text{HCl}} \text{4,6-Dimethylpyrimidine-2-thiol}

$$

Yield : 82–89%

Thioether Formation

The bromomethylpyran derivative is reacted with 4,6-dimethylpyrimidine-2-thiol in the presence of a base (e.g., K₂CO₃) in DMF. The reaction proceeds via an SN2 mechanism, displacing bromide with the thiolate nucleophile.

$$

\text{3-(TBDMS)-4-oxo-4H-pyran-6-bromomethyl} + \text{4,6-Dimethylpyrimidine-2-thiol} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF}} \text{3-(TBDMS)-4-oxo-4H-pyran-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)}

$$

Critical Parameters

- Temperature: 60°C

- Reaction time: 12 hours

- Yield: 68–74%

Synthesis of 4-(N,N-Diethylsulfamoyl)benzoic Acid

The sulfamoyl group is introduced via sulfonation of 4-chlorobenzoic acid, followed by amination with diethylamine.

Sulfonation of 4-Chlorobenzoic Acid

4-Chlorobenzoic acid is treated with chlorosulfonic acid at 0–5°C to form 4-chloro-3-sulfobenzoic acid. The intermediate sulfonic acid is then converted to the sulfonyl chloride using PCl₅.

$$

\text{4-Chlorobenzoic acid} \xrightarrow[\text{ClSO}3\text{H}]{\text{0–5°C}} \text{4-Chloro-3-sulfobenzoic acid} \xrightarrow[\text{PCl}5]{\Delta} \text{4-Chloro-3-sulfonylchloridobenzoic acid}

$$

Amination with Diethylamine

The sulfonyl chloride is reacted with diethylamine in dichloromethane to form 4-(N,N-diethylsulfamoyl)benzoic acid. Triethylamine is added to scavenge HCl.

$$

\text{4-Chloro-3-sulfonylchloridobenzoic acid} + \text{Et}2\text{NH} \xrightarrow[\text{Et}3\text{N}]{\text{DCM}} \text{4-(N,N-Diethylsulfamoyl)benzoic acid}

$$

Yield : 85–90%

Esterification of the Pyran Intermediate

The final step involves esterifying the pyran’s 3-hydroxyl group with 4-(N,N-diethylsulfamoyl)benzoic acid.

Deprotection of the TBDMS Group

The TBDMS-protected pyran is treated with tetrabutylammonium fluoride (TBAF) in THF to regenerate the hydroxyl group.

$$

\text{3-(TBDMS)-4-oxo-4H-pyran-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)} \xrightarrow[\text{TBAF}]{\text{THF}} \text{4-Oxo-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4H-pyran-3-ol}

$$

Yield : Quantitative

Steglich Esterification

The hydroxyl group is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. 4-(N,N-Diethylsulfamoyl)benzoic acid is then coupled to the pyran alcohol.

$$

\text{4-Oxo-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4H-pyran-3-ol} + \text{4-(N,N-Diethylsulfamoyl)benzoic acid} \xrightarrow[\text{DCC, DMAP}]{\text{DCM}} \text{Target Compound}

$$

Optimization Data

| Parameter | Value |

|---|---|

| Temperature | 25°C |

| Reaction Time | 24 hours |

| Yield | 65–72% |

Analytical Characterization

The final product is characterized by:

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 8.02 (d, J = 8.4 Hz, 2H, benzoate-H), 7.25 (d, J = 8.4 Hz, 2H, benzoate-H), 6.75 (s, 1H, pyran-H), 4.55 (s, 2H, SCH₂), 3.40 (q, J = 7.0 Hz, 4H, NCH₂), 2.50 (s, 6H, pyrimidine-CH₃), 1.20 (t, J = 7.0 Hz, 6H, CH₂CH₃).

- LC-MS : [M+H]⁺ m/z calculated for C₂₄H₂₈N₃O₆S₂: 550.14; found: 550.2.

Industrial-Scale Considerations

Adapting the synthesis for large-scale production requires:

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature (e.g., 60–80°C for thioether bond formation), pH (neutral to mildly basic conditions), and catalyst selection (e.g., triethylamine for acylation steps). Continuous flow reactors may enhance scalability, as demonstrated in analogous thioether-linked pyran derivatives . Multi-step purification (e.g., column chromatography followed by recrystallization) is critical for achieving >95% purity.

Q. What characterization techniques are essential for verifying the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., pyrimidine methyl groups at δ ~2.5 ppm).

- High-resolution mass spectrometry (HRMS) to validate the molecular formula (C₂₄H₂₈N₄O₅S₂).

- HPLC with UV detection (λ ~270 nm for pyran-4-one absorption) to assess purity .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : Stability is influenced by:

- Moisture sensitivity : Store desiccated at –20°C due to hydrolyzable ester and sulfonamide groups.

- Light sensitivity : Protect from UV exposure to prevent thioether bond degradation.

- pH-dependent degradation : Avoid acidic conditions (pH <5) to prevent pyran ring opening .

Advanced Research Questions

Q. How can researchers elucidate the reaction mechanism of the thioether linkage formation in this compound?

- Methodological Answer : Mechanistic studies require:

- Kinetic monitoring : Use in situ FTIR to track the disappearance of thiol (–SH) peaks (~2550 cm⁻¹).

- Isotopic labeling : Introduce ³⁴S-labeled 4,6-dimethylpyrimidine-2-thiol to confirm nucleophilic substitution pathways.

- Computational modeling : Density Functional Theory (DFT) calculations to map transition states for methylene bridge formation .

Q. What strategies can resolve contradictions in bioactivity data across structural analogs?

- Methodological Answer : Address discrepancies by:

- Structure-activity relationship (SAR) analysis : Compare analogs with variations in the sulfamoyl (e.g., diethyl vs. dimethyl) or pyrimidine (e.g., 4,6-dimethyl vs. 4-methyl) groups.

- Target engagement assays : Use surface plasmon resonance (SPR) to measure binding affinity differences to biological targets (e.g., kinase enzymes).

- Solubility profiling : Adjust DMSO concentrations in assays to mitigate false negatives due to aggregation .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX).

- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding via pyran-4-one carbonyl).

- MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent models .

Q. What synthetic routes enable selective functionalization of the pyran-4-one ring?

- Methodological Answer :

- Electrophilic substitution : Introduce halogen groups (e.g., bromine at C5) using N-bromosuccinimide (NBS) under radical conditions.

- Nucleophilic addition : React Grignard reagents with the 4-oxo group to form tertiary alcohols.

- Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.